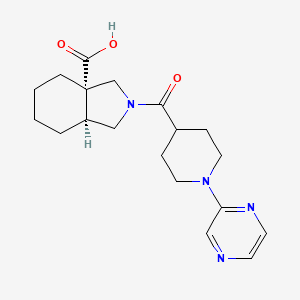![molecular formula C16H19ClN2O4 B7341868 (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid](/img/structure/B7341868.png)
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid, also known as OPC-163493, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid is not fully understood, but it is believed to act as a selective serotonin 5-HT1A receptor agonist. Activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects, which may explain the therapeutic potential of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. In animal models, it has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid is its high selectivity for the 5-HT1A receptor, which may reduce the risk of unwanted side effects. Additionally, it has been found to have a favorable safety profile in animal studies. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid. One area of interest is its potential use in the treatment of anxiety and mood disorders, particularly in combination with other medications. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify any potential long-term effects or safety concerns. Finally, the development of more potent derivatives of this compound may improve its therapeutic potential.
Métodos De Síntesis
The synthesis of (2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with ethyl glyoxylate. The final product is obtained after purification by column chromatography. The yield of the synthesis is about 30%, and the purity of the product is >99%.
Aplicaciones Científicas De Investigación
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been found to possess anxiolytic and antidepressant effects in animal models, and has shown promise in the treatment of anxiety and mood disorders in humans. Additionally, this compound has been shown to have antipsychotic effects, and may be useful in the treatment of schizophrenia and other psychotic disorders.
Propiedades
IUPAC Name |
(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-11-3-1-2-10(8-11)12-9-18-6-7-19(12)15(20)13-4-5-14(23-13)16(21)22/h1-3,8,12-14,18H,4-7,9H2,(H,21,22)/t12?,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSPHIQCSQTRGI-IUZLNWEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)N2CCNCC2C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)N2CCNCC2C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7341785.png)
![6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7341790.png)

![N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B7341807.png)
![N-[(1R,2R)-2-methylsulfanylcyclohexyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7341811.png)
![(3S)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341822.png)
![(2S,3S)-1-ethyl-N-imidazo[1,2-a]pyridin-5-yl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B7341826.png)

![(1R,2S)-N-imidazo[1,2-a]pyridin-5-yl-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341840.png)
![[2-(difluoromethyl)pyrazol-3-yl]-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341851.png)
![(2-cyclopropylpyridin-4-yl)-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341855.png)
![(1R,2R)-N-imidazo[1,2-a]pyridin-5-yl-2-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7341863.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)
